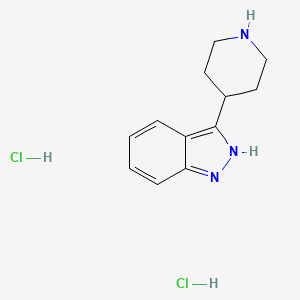

3-(Piperidin-4-yl)-1H-indazole dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for “3-(Piperidin-4-yl)-1H-indazole dihydrochloride” were not found, there are general methods for the synthesis of piperidine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing derivatives of 1H-indazole with modifications to enhance biological activity. For instance, the synthesis of novel compounds like 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole demonstrates the importance of piperazine and piperidine motifs in medicinal chemistry, offering a pathway to novel therapeutics (Balaraju, Kalyani, & Laxminarayana, 2019). Similarly, the development of 3-(1-piperazinyl)-4,5-dihydro-1H-benzo[g]indazoles highlights efforts to discover high-affinity ligands for specific receptors with improved selectivity, showcasing the compound's versatility in drug design (Collins et al., 1998).

Biological Activities and Potential Applications

Indazole derivatives have been explored for their trypanocidal, antifungal, anti-inflammatory, and antimicrobial properties. For example, derivatives obtained from natural piperine have shown significant trypanocidal activity, pointing towards potential applications in treating parasitic infections (Franklim et al., 2013). Additionally, the evaluation of 1,2,4-triazole-3-thiones for antifungal activity reflects ongoing research into leveraging indazole derivatives for broader antimicrobial applications (Sangshetti & Shinde, 2010).

Molecular Docking and Drug Discovery

Molecular docking studies, such as those conducted on 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, illustrate the computational approach to understanding the interaction between indazole derivatives and biological targets. These studies are crucial for designing compounds with the desired biological activity and specificity (Balaraju et al., 2019).

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 3-(piperidin-4-yl)-1h-indazole dihydrochloride, have been found to bind with high affinity to multiple receptors . Similarly, piperidine derivatives, another component of the compound, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(Piperidin-4-yl)-1H-indazole dihydrochloride may interact with its targets in a way that results in these biological activities.

Biochemical Pathways

It is known that indole derivatives, which include 3-(piperidin-4-yl)-1h-indazole dihydrochloride, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that the compound may affect multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

It is known that piperidine derivatives, which include 3-(piperidin-4-yl)-1h-indazole dihydrochloride, are among the most important synthetic fragments for designing drugs . This suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

It is known that indole derivatives, which include 3-(piperidin-4-yl)-1h-indazole dihydrochloride, possess various biological activities . This suggests that the compound may have various molecular and cellular effects.

Action Environment

It is known that piperidine derivatives, which include 3-(piperidin-4-yl)-1h-indazole dihydrochloride, are among the most important synthetic fragments for designing drugs . This suggests that the compound may be designed to be stable and effective in various environments.

properties

IUPAC Name |

3-piperidin-4-yl-2H-indazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.2ClH/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9;;/h1-4,9,13H,5-8H2,(H,14,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQDIUVQGJIUMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C3C=CC=CC3=NN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(((5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2688259.png)

![N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2688260.png)

![2-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2688265.png)

![(Z)-4-(piperidin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2688266.png)

![4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid](/img/structure/B2688268.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2688271.png)

![N-(2,3-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2688276.png)

![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B2688278.png)